N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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Overview
Description
N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a chemical compound with the molecular formula C12H12BrN3O and a molecular weight of 294.15 g/mol . This compound features a cyclopropanamine moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2-bromophenyl group. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopropanamine moiety. One common method includes the cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. Subsequent alkylation with cyclopropanamine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is not fully understood. compounds containing the 1,3,4-oxadiazole ring are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole.
Cyclopropanamine Derivatives: Compounds like N-[(3,4-dibromophenyl)methyl]cyclopropanamine.
Uniqueness
N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is unique due to the combination of the cyclopropanamine moiety and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPUAABVWRCSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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